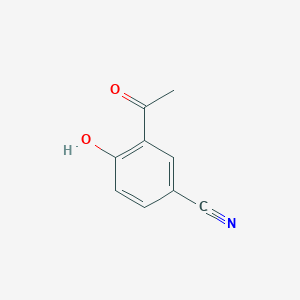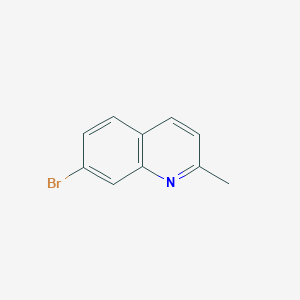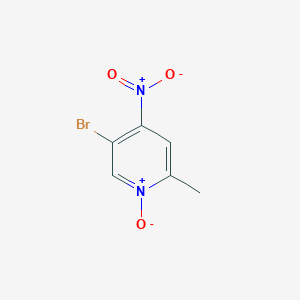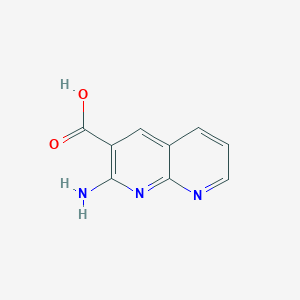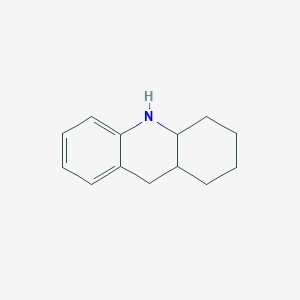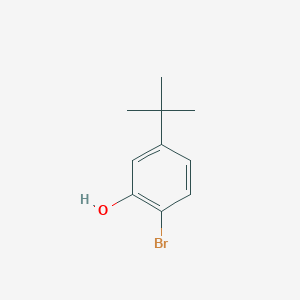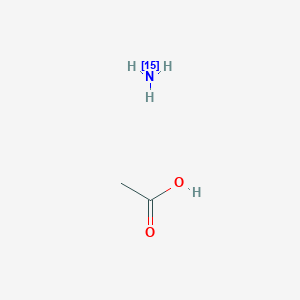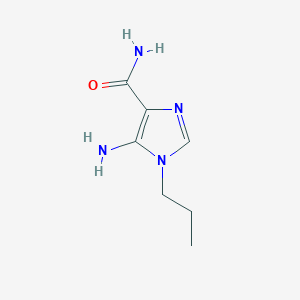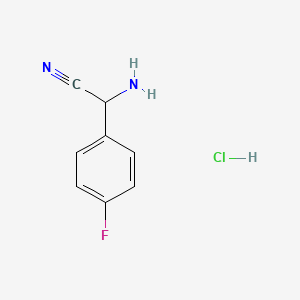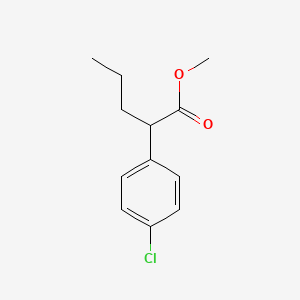
4-(3-Hidrazinilpropil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydrazinylpropyl)morpholine is an organic compound with the molecular formula C7H17N3O. It is a derivative of morpholine, featuring a hydrazine group attached to a propyl chain, which is further connected to the morpholine ring.
Aplicaciones Científicas De Investigación
4-(3-Hydrazinylpropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiurease properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydrazinylpropyl)morpholine typically involves the reaction of morpholine with a suitable hydrazine derivative. One common method is the reaction of 3-chloropropylhydrazine with morpholine under basic conditions. The reaction proceeds as follows:
Reaction of 3-chloropropylhydrazine with morpholine: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(3-Hydrazinylpropyl)morpholine.
Industrial Production Methods
Industrial production of 4-(3-Hydrazinylpropyl)morpholine may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw material preparation: Ensuring the purity and availability of morpholine and 3-chloropropylhydrazine.
Reaction optimization: Adjusting reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydrazinylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides, while reduction may produce amines.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydrazinylpropyl)morpholine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic pathways. The hydrazine group can form reactive intermediates that disrupt cellular processes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the hydrazine group.
4-(3-Hydrazinylpropyl)piperazine: Similar structure but with a piperazine ring instead of morpholine.
4-(3-Hydrazinylpropyl)pyrazole: Contains a pyrazole ring instead of morpholine.
Uniqueness
4-(3-Hydrazinylpropyl)morpholine is unique due to the presence of both the morpholine ring and the hydrazine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
3-morpholin-4-ylpropylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c8-9-2-1-3-10-4-6-11-7-5-10/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKHDUBCKJZLAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499958 |
Source


|
| Record name | 4-(3-Hydrazinylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59749-74-5 |
Source


|
| Record name | 4-(3-Hydrazinylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
